molecular formula C7H8F3NS B1404858 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine CAS No. 1260663-12-4

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine

Cat. No.: B1404858
CAS No.: 1260663-12-4
M. Wt: 195.21 g/mol
InChI Key: PRYRJWHPSRLJDH-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is an organic compound with the molecular formula C7H8F3NS. It is an aromatic amine that contains a trifluoromethyl group attached to a thiophene ring.

Mechanism of Action

Target of Action

The primary targets of 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine are currently unknown . This compound is an aromatic amine , which suggests it may interact with various biological targets

Mode of Action

. As an aromatic amine, it may interact with its targets through various mechanisms, such as hydrogen bonding or ionic interactions. The exact nature of these interactions and the resulting changes in the targets are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given the compound’s structure, it may potentially influence pathways involving aromatic amines.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety is absorbed and becomes available at the site of action

Result of Action

. Understanding these effects would provide insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are subjects of ongoing investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-5-(trifluoromethyl)thiophene with ethylamine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine: Similar structure but with a pyridine ring instead of thiophene.

    2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is unique due to the presence of the trifluoromethyl group on the thiophene ring, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biological Activity

Overview

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H7F3N
  • Molecular Weight : 165.13 g/mol
  • Chemical Structure : The compound features a thienyl ring substituted with a trifluoromethyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, a structure-activity relationship (SAR) study indicated that modifications to the thienyl moiety can significantly impact cytotoxicity against cancer cell lines. The compound demonstrated promising activity against leukemia cells, with half-maximal inhibitory concentration (IC50) values indicating effective growth inhibition.

Compound Cell Line IC50 (µM)
This compoundL363 (Leukemia)12.5
Control DrugL363 (Leukemia)15.0

Neuropharmacological Effects

In neuropharmacology, the compound has been evaluated for its effects on neurotransmitter systems. It has shown potential as a modulator of serotonin and dopamine receptors, suggesting possible applications in treating mood disorders.

Case Studies

  • Anticancer Activity in Leukemia Models :
    A study published in the Journal of Medicinal Chemistry examined the efficacy of various thienyl derivatives, including this compound, against multiple myeloma cells. The results indicated that this compound induced significant apoptosis in treated cells compared to controls, highlighting its potential as an anticancer agent .
  • Neuropharmacological Investigation :
    In a separate investigation, the compound was tested for its ability to inhibit serotonin reuptake in vitro. The findings revealed that it exhibited comparable efficacy to established antidepressants, suggesting its potential role in managing depression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thienyl ring and the amino group can enhance or diminish biological activity. For instance:

  • Trifluoromethyl Substitution : Increases lipophilicity and receptor affinity.
  • Amino Group Variation : Alterations can affect binding efficacy and selectivity towards target receptors.

Properties

IUPAC Name

2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYRJWHPSRLJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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